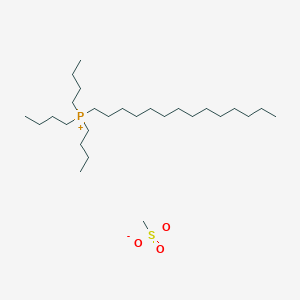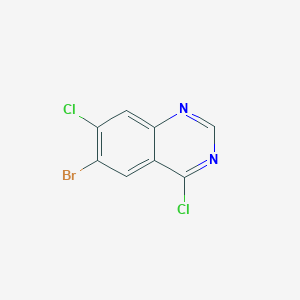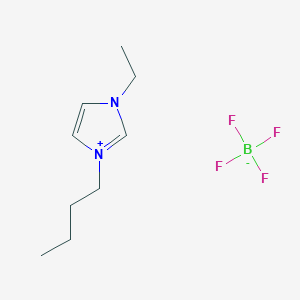
1-butyl-3-ethylimidazolium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-ethylimidazolium tetrafluoroborate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids particularly useful in various industrial and scientific applications. This compound is composed of a 1-butyl-3-ethylimidazolium cation and a tetrafluoroborate anion.
Mécanisme D'action
Target of Action
1-Butyl-3-ethylimidazolium tetrafluoroborate, also known as [BMIM]BF4, is an ionic liquid . It is often used as an extractant for the removal of dibenzothiophene (dbs) from liquid fuels via extractive desulfurization .
Mode of Action
It is believed that the cationic part of the molecule interacts with the anionic part of the molecule, forming ion pairs. This interaction may facilitate the extraction of DBS from liquid fuels .
Biochemical Pathways
It is known that this compound can be used as a solvent for the synthesis of zinc sulfide (zns) nanoparticles in the absence of stabilizing agents or capping agents .
Pharmacokinetics
As an ionic liquid, it is expected to have low volatility and high stability .
Result of Action
It has been observed that this compound can cause apparent effects on chlorosis and inhibition of photosynthetic capacity in arabidopsis thaliana .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the role of air and nitrogen atmospheres on the thermal effect of [Bmim]BF4 has been shown to be opposite . Nitrogen suppresses the thermal effect of [Bmim]BF4, while air atmosphere has a great negative influence on thermal hazards of [Bmim]BF4 .
Méthodes De Préparation
1-butyl-3-ethylimidazolium tetrafluoroborate can be synthesized through a reaction between 1-butyl-3-ethylimidazolium bromide and tetrafluoroboric acid. The reaction typically involves mixing the two reactants in an appropriate solvent, followed by purification steps to isolate the desired ionic liquid. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and consistency.
Analyse Des Réactions Chimiques
1-butyl-3-ethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: The imidazolium ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Complexation: The tetrafluoroborate anion can form complexes with metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-butyl-3-ethylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including hydrogenations and cross-coupling reactions.
Biology: The compound can be used in enzyme-catalyzed reactions, providing a unique environment that can enhance enzyme stability and activity.
Medicine: Research is ongoing into the potential use of ionic liquids in drug delivery systems, where their unique properties can improve the solubility and stability of pharmaceutical compounds.
Industry: this compound is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity and thermal stability.
Comparaison Avec Des Composés Similaires
1-butyl-3-ethylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
1-butyl-3-methylimidazolium tetrafluoroborate: This compound has a similar structure but with a methyl group instead of an ethyl group. It shares many properties with this compound but may have different solubility and reactivity profiles.
1-ethyl-3-methylimidazolium tetrafluoroborate: This compound has an ethyl group on the imidazolium ring and is also used in various applications. It may have different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific combination of the butyl and ethyl groups, which can influence its solubility, reactivity, and overall performance in various applications.
Propriétés
IUPAC Name |
1-butyl-3-ethylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUFJPHVWZWGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
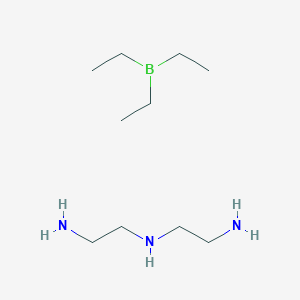
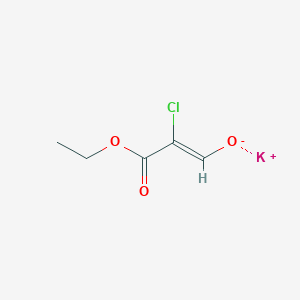
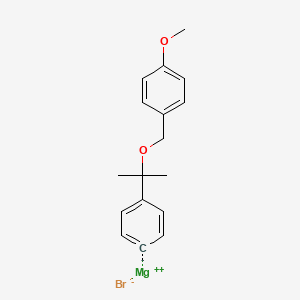

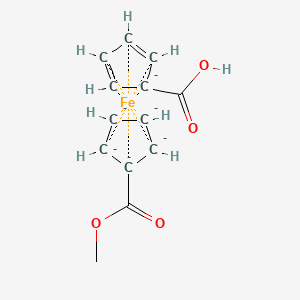
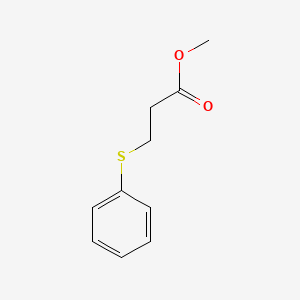
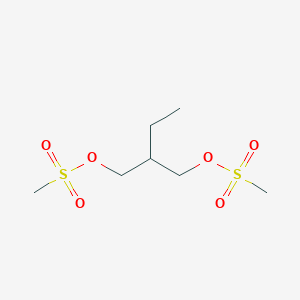
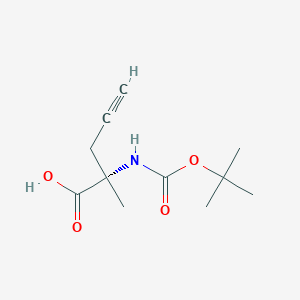
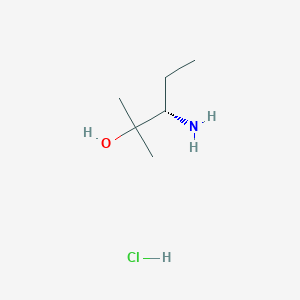
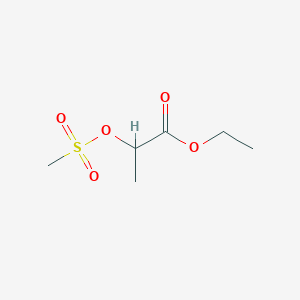
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)

